molecular formula C10H13NO2 B3269797 4-Amino-3-isopropylbenzoic acid CAS No. 51688-76-7

4-Amino-3-isopropylbenzoic acid

Cat. No.: B3269797
CAS No.: 51688-76-7
M. Wt: 179.22 g/mol
InChI Key: DHLQZHQUSPLZRR-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzoic Acids in Organic Synthesis and Beyond

Substituted benzoic acids are a cornerstone of organic chemistry, serving as fundamental precursors in the synthesis of a wide array of more complex molecules. ontosight.airesearchgate.net Their structural motif is a common feature in numerous natural products and pharmaceutical drugs. researchgate.netpreprints.org The versatility of the benzoic acid scaffold lies in the reactivity of both the carboxylic acid group and the aromatic ring. The carboxylic acid can undergo esterification, amidation, and reduction, while the benzene (B151609) ring is amenable to various substitution reactions.

The specific nature and position of the substituents on the benzene ring dramatically influence the molecule's physical and chemical properties, such as acidity, solubility, and electronic distribution. libretexts.org For instance, electron-withdrawing groups tend to increase the acidity of the benzoic acid, while electron-donating groups decrease it. libretexts.org This ability to fine-tune molecular properties makes substituted benzoic acids invaluable in the design of new materials and therapeutic agents. ontosight.aipreprints.org In medicinal chemistry, they are frequently employed to optimize the pharmacological profile of a drug candidate, affecting its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. researchgate.netnih.gov

Strategic Importance of 4-Amino-3-isopropylbenzoic acid as a Privileged Chemical Scaffold

This compound, with its distinct substitution pattern, is increasingly recognized as a privileged chemical scaffold. A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The strategic importance of this compound stems from the unique combination of its functional groups.

The amino group at the para-position and the isopropyl group at the meta-position relative to the carboxylic acid create a specific electronic and steric environment. The amino group can act as a hydrogen bond donor and a site for further chemical modification, while the bulky and hydrophobic isopropyl group can influence the molecule's conformation and its interactions with biological macromolecules, potentially enhancing membrane permeability. This particular arrangement of functional groups can be crucial for achieving high potency and selectivity in drug candidates.

The utility of this compound is primarily as a key intermediate in the synthesis of more elaborate molecules. Its structural features are incorporated to impart desired properties in the final product, which may range from pharmaceuticals to agrochemicals and specialty materials.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol echemi.com
Melting Point 211–215°C
Density 1.161 g/cm³ echemi.com
Solubility Limited in water, soluble in polar aprotic solvents like DMSO and DMF.

Current Research Landscape and Emerging Opportunities for this compound

The current research landscape for this compound is largely centered on its application as a building block in the synthesis of novel compounds with potential biological activity. While the compound itself is being studied for its own potential antimicrobial and cytotoxic properties, its primary role is as a precursor.

Emerging opportunities for this compound lie in its use for the development of new therapeutic agents. Research is ongoing to explore its potential in drug development, where its unique structure can be exploited to design molecules that target specific biological pathways with high efficacy. For example, derivatives of aminobenzoic acids are being investigated for a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. researchgate.net

The synthesis of novel heterocyclic compounds and other complex organic molecules using this compound as a starting material is a promising area of research. These new molecules could find applications in various fields, including materials science for the creation of new dyes and pigments, and in the agrochemical industry for the development of new pesticides and herbicides. The continued exploration of the reactivity and utility of this versatile scaffold is expected to unlock new avenues for innovation in chemical synthesis and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLQZHQUSPLZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Amino 3 Isopropylbenzoic Acid and Its Congeners

Chemo- and Regioselective Synthesis of 4-Amino-3-isopropylbenzoic acid

The precise control of chemical reactivity (chemoselectivity) and positional substitution (regioselectivity) is paramount in the synthesis of polysubstituted aromatic compounds like this compound. Key strategies often involve directing group effects and the sequential introduction of functional groups.

One established method for the synthesis of this compound involves the hydrolysis of 4-cyano-2-isopropylaniline hydrochloride. This route leverages the nitrile group as a precursor to the carboxylic acid. The synthesis typically proceeds under basic conditions, such as reflux with aqueous potassium hydroxide, followed by acidification to precipitate the final product. This approach highlights the chemoselective hydrolysis of the nitrile in the presence of the amino group.

Another powerful technique for achieving regioselectivity is Directed Ortho-Metalation (DoM) . The carboxylic acid group, after deprotonation to a carboxylate, can act as a potent directing group for lithiation at the ortho position. nih.govacs.org This strategy allows for the specific functionalization adjacent to the carboxyl group. For instance, treating a benzoic acid with a strong base like s-BuLi/TMEDA can lead to exclusive deprotonation at the ortho position, which can then be quenched with an electrophile. acs.orgnih.gov While the direct application to this compound is complex due to the multiple reactive sites, the principle can be applied to precursors. For example, starting with 3-isopropylbenzoic acid, a directed ortho-amination could be envisioned, or conversely, starting with a protected 4-aminobenzoic acid, an ortho-isopropylation could be attempted. The regioselectivity can be influenced by the choice of base and reaction conditions. acs.orgnih.gov

Furthermore, methods for the ortho-alkylation of anilines provide another regioselective route. A general method involves the introduction of a methylthiomethyl group ortho to the amino group, which can then be reduced to a methyl group using Raney nickel. researchgate.net Adapting this to introduce an isopropyl group would offer a viable pathway. The initial step's regioselectivity is crucial for the final structure.

A common synthetic paradigm involves the following sequence of reactions, which carefully controls the introduction of each substituent:

Nitration : Introduction of a nitro group onto the aromatic ring.

Functional Group Interconversion/Introduction : Addition of other desired groups.

Oxidation/Reduction : Conversion of existing functional groups to the target functionalities (e.g., oxidation of an alkyl chain to a carboxylic acid or reduction of a nitro group to an amine). savemyexams.com

The order of these steps is critical. For example, the powerful electron-withdrawing nature of a nitro group directs incoming electrophiles to the meta position, while an amino group directs ortho and para. vapourtec.com

Starting Material Key Transformation Product Reference
4-Cyano-2-isopropylaniline hydrochlorideBasic HydrolysisThis compound
Substituted AlkylbenzeneOxidation (e.g., with KMnO4)Benzoic acid derivative savemyexams.com
Benzoic acidDirected Ortho-Metalation (DoM)Ortho-substituted benzoic acid nih.govacs.org
Ethyl 4-aminobenzoateOrtho-thiomethylation followed by desulfurizationEthyl 4-amino-3-methylbenzoate researchgate.net

Modern and Sustainable Synthetic Pathways for Aminoisopropylbenzoic Acid Derivatives

Recent advancements in chemical synthesis have emphasized the development of more sustainable and efficient manufacturing processes. These principles are being applied to the synthesis of complex molecules like aminoisopropylbenzoic acid derivatives.

Green Chemistry Principles and Catalytic Strategies in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves using less hazardous reagents, employing catalytic methods, and minimizing waste.

A key transformation in many synthetic routes to benzoic acids is the oxidation of an alkylbenzene. Traditional methods often use stoichiometric amounts of strong oxidants like potassium permanganate. savemyexams.com Modern approaches focus on catalytic aerobic oxidation, which uses molecular oxygen from the air as the ultimate oxidant, with water often used as a green solvent. This dramatically improves the environmental profile of the reaction.

The reduction of a nitro group to an amine is another fundamental step. Classically, this is achieved using metal hydrides or catalytic hydrogenation with precious metal catalysts (e.g., Pd, Pt) under high-pressure hydrogen gas. nih.gov A greener alternative is the use of biocatalysis. Nitroreductase enzymes can efficiently and chemoselectively reduce aromatic nitro compounds to anilines at room temperature and pressure in aqueous buffer. nih.govacs.org This chemoenzymatic approach avoids the need for high-pressure hydrogen and expensive, toxic heavy metal catalysts. nih.gov

Green Chemistry Approach Traditional Method Advantage Reference
Catalytic aerobic oxidationStoichiometric KMnO4 oxidationUses air as oxidant, reduces waste
Chemoenzymatic nitro reduction (Nitroreductase)High-pressure catalytic hydrogenationMild conditions, high chemoselectivity, avoids heavy metals nih.govacs.org
Synthesis in aqueous mediaUse of volatile organic solventsReduced environmental impact and safety hazards nih.gov

Flow Chemistry and Continuous Processing in the Production of this compound

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. The small reactor volumes and superior heat transfer capabilities allow for the safe use of highly reactive intermediates and exothermic reactions. vapourtec.combeilstein-journals.org

Nitration of aromatic compounds, a key step in many syntheses of amino-aromatics, is notoriously exothermic and can lead to runaway reactions in batch reactors. beilstein-journals.org In a continuous flow setup, the reaction temperature can be precisely controlled, minimizing the formation of byproducts and improving the safety profile. vapourtec.comrsc.org Flow nitration can lead to higher selectivity and yields compared to batch methods. vapourtec.comacs.orggoogle.com

Similarly, the synthesis of anilines and the alkylation of benzoic acids have been successfully translated to continuous flow processes. nih.govacs.orglookchem.com For aniline (B41778) synthesis, a continuous process using an immobilized nitroreductase enzyme in a packed-bed reactor has been demonstrated. This setup allows for continuous production and extraction of the aniline product and even the recycling of the aqueous phase containing the necessary cofactors. nih.govacs.org The alkylation of substituted benzoic acids has also been studied in continuous flow microreactors, allowing for precise control over reaction parameters and rapid determination of kinetics. acs.orgacs.org

Asymmetric Synthesis Strategies for Enantioenriched this compound Analogs

While this compound itself is achiral, the development of asymmetric strategies is crucial for synthesizing enantioenriched analogs where a stereocenter is present, for example, on the isopropyl group or at another position on the molecule. Such chiral molecules are of high interest in pharmaceutical and materials science.

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. slideshare.net This can be achieved using several approaches:

Chiral Auxiliaries : A chiral molecule is temporarily attached to the achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed.

Chiral Reagents : A chiral reagent is used to convert an achiral substrate into a chiral product. youtube.com

Chiral Catalysts : A small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. This is often the most efficient method. youtube.com

For creating analogs with chiral amine functionalities, the transition metal-catalyzed asymmetric hydrogenation of enamines or imines is a powerful tool. acs.org Chiral phosphorus ligands are often employed to induce high enantioselectivity. acs.org For example, atropisomeric anilides, which possess axial chirality, can be synthesized with high enantiomeric excess using Pd(II) catalysis with a chiral amino acid ligand like L-pyroglutamic acid. acs.org

Dynamic kinetic resolution (DKR) is another sophisticated strategy. For instance, a racemic β-amino-α-keto ester can be reduced via a Ru(II)-catalyzed asymmetric transfer hydrogenation, leading to a single diastereomer of the corresponding anti-α-hydroxy-β-amino acid derivative with high enantioselectivity. unc.edu Such methods could be adapted to create chiral analogs of this compound with stereocenters in the side chain.

Novel Synthetic Routes for Aromatic Ring Functionalization of this compound

Directly functionalizing the aromatic ring of a pre-existing scaffold like this compound is a highly efficient strategy for generating analogs. Modern methods, particularly transition-metal-catalyzed C-H activation, have revolutionized this field.

C-H bond functionalization allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, avoiding the need for pre-functionalized starting materials. nih.gov The carboxylate group in benzoic acids is an effective directing group for ortho-C-H activation. acs.org Iridium(III) and Ruthenium(II) catalysts have been used for the carboxylate-directed ortho-methylation and annulation of benzoic acids, respectively. acs.orgrsc.org

While ortho-functionalization is well-established, achieving meta-C-H functionalization of benzoic acids has been a significant challenge due to the electronic deactivation of the ring and the directing effect of the carboxylate group. researchgate.net Recent breakthroughs have utilized specially designed templates that bind to the carboxylic acid and position a palladium catalyst to selectively activate a meta-C-H bond for reactions like olefination and acetoxylation. nih.govresearchgate.netresearchgate.net

These C-H activation strategies offer powerful tools for the late-stage functionalization of complex molecules, allowing for the rapid diversification of structures like this compound to explore structure-activity relationships. acs.org For example, a Pd(II)-catalyzed C-H arylation of N-protected alanine (B10760859) derivatives using directing groups has been shown to be effective for synthesizing unnatural amino acids. nih.gov

Functionalization Strategy Catalyst/System Position Targeted Key Advantage Reference
Carboxylate-Directed C-H MethylationIr(III) CatalystOrthoDirect introduction of methyl groups under mild conditions. acs.org
Carboxylate-Directed C-H AnnulationRu(II) CatalystOrthoSite-selective formation of fused ring systems. rsc.org
Template-Assisted C-H OlefinationPd(II) Catalyst with Nitrile-based TemplateMetaOvercomes the challenge of meta-functionalizing an electron-poor ring. nih.govresearchgate.net
C-H Arylation of Amino Acid DerivativesPd(II) Catalyst with Directing GroupBeta (β)Synthesis of substituted phenylalanine derivatives. nih.gov

Elucidation of Chemical Reactivity and Derivatization Pathways of 4 Amino 3 Isopropylbenzoic Acid

Reactions at the Carboxylic Acid Moiety of 4-Amino-3-isopropylbenzoic acid

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amidation, and reduction. These transformations are fundamental for incorporating the 4-amino-3-isopropylbenzoyl scaffold into more complex molecular architectures.

Esterification of carboxylic acids is commonly achieved by reacting them with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orglibretexts.org This reaction is reversible, and to drive it towards completion, water is typically removed as it is formed. libretexts.org For instance, the reaction of a substituted aminobenzoic acid, like 4-amino-3-nitrobenzoic acid, with methanol (B129727) in the presence of catalytic sulfuric acid yields the corresponding methyl ester. bond.edu.au This method is applicable to this compound to produce its various alkyl esters.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This reaction is often facilitated by activating the carboxylic acid, for example, by converting it into a more reactive acyl halide or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgkhanacademy.org The mixed anhydride (B1165640) method is another effective procedure for forming peptide bonds, where an acylated amino acid is reacted with an acyl halide to form a mixed anhydride, which then reacts with an aminobenzoic acid. google.com

Table 1: Examples of Esterification and Amidation Reactions

Reaction TypeReactantsReagents/ConditionsProduct Type
Fischer EsterificationThis compound, Alcohol (e.g., Ethanol)Acid catalyst (e.g., H₂SO₄), HeatEthyl 4-amino-3-isopropylbenzoate
Amidation (DCC Coupling)This compound, Amine (e.g., Aniline)DCC, appropriate solventN-phenyl-4-amino-3-isopropylbenzamide
Amidation (Mixed Anhydride)This compound, N-Acylamino acidEthyl chloroformate, N-methylmorpholineN-(N-acylaminoacyl)-4-amino-3-isopropylbenzoic acid

The carboxyl group of this compound can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, converting the carboxylic acid into (4-amino-3-isopropylphenyl)methanol. libretexts.org This reduction provides a route to a different class of derivatives with altered physical and chemical properties.

Transformations of the Amino Group in this compound

The amino group (-NH₂) on the aromatic ring is nucleophilic and can undergo a variety of reactions, including acylation, sulfonylation, alkylation, and diazotization. These reactions are crucial for creating a wide array of derivatives.

Acylation of the amino group involves its reaction with acylating agents like acid chlorides or anhydrides to form amides. For example, acetylation with acetic anhydride would yield 4-acetamido-3-isopropylbenzoic acid. This reaction is a common strategy to protect the amino group or to introduce new functionalities. rsc.org Sulfonylation is a similar reaction where the amino group reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form a sulfonamide. Alkylation of the amino group can also occur, though it may be less straightforward due to the possibility of multiple alkylations.

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. scirp.orgscirp.org The resulting diazonium salt is a versatile intermediate.

Diazonium salts can undergo a variety of nucleophilic substitution reactions, known as Sandmeyer reactions, to introduce a wide range of functional groups (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring. scirp.org However, for aminobenzoic acids, competitive reactions such as hydroxylation can occur. scirp.org

Furthermore, diazonium salts act as electrophiles and can react with activated aromatic compounds, such as phenols or anilines, in what is known as an azo coupling reaction. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction results in the formation of highly colored azo compounds, which are extensively used as dyes. wikipedia.org The coupling typically occurs at the para position of the activated aromatic ring. wikipedia.orgorganic-chemistry.org

The amino group of this compound can react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. rjptonline.orgnih.gov This reaction usually involves heating the reactants in a suitable solvent, sometimes with a catalytic amount of acid. semanticscholar.org The formation of the C=N double bond is confirmed by the disappearance of the amine's characteristic stretching frequencies and the appearance of a new imine band in the IR spectrum. rjptonline.orgsemanticscholar.org Schiff bases derived from aminobenzoic acids have been synthesized and studied for their chemical and biological properties. researchgate.netijpsr.com

Table 2: Examples of Schiff Base Formation

Carbonyl CompoundReaction ConditionsProduct (Schiff Base)
BenzaldehydeEthanol, reflux4-(((E)-benzylidene)amino)-3-isopropylbenzoic acid
AcetoneMethanol, room temperature3-isopropyl-4-(propan-2-ylideneamino)benzoic acid
4-NitrobenzaldehydeEthanol, NaOH, reflux(E)-3-hydroxy-4-((4-nitrobenzylidene) amino)benzoic acid (from 4-amino-3-hydroxybenzoic acid) ijpsr.com
3-FormylacetylacetoneMethanol, room temperature3-(((4-carboxy-2-isopropylphenyl)amino)methylene)pentane-2,4-dione nih.gov

Metal-Mediated and Cross-Coupling Transformations of this compound

The structural scaffold of this compound, featuring amino, carboxylic acid, and isopropyl functional groups on an aromatic ring, presents a versatile platform for a variety of metal-mediated and cross-coupling transformations. These reactions are instrumental in the synthesis of complex derivatives with potential applications in medicinal chemistry and materials science. While specific studies on the cross-coupling reactions of this compound are not extensively documented in publicly available literature, the reactivity of its core functional groups can be inferred from established palladium-catalyzed methodologies like the Suzuki-Miyaura and Heck reactions, which are widely applied to similar aromatic systems. wikipedia.orgsnnu.edu.cnlibretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org For a molecule like this compound, derivatization would likely be necessary to enable these transformations. For instance, the amino group could be transformed into a more suitable leaving group, or a halogen could be introduced onto the aromatic ring to serve as a handle for coupling.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide or triflate and an organoboron compound, catalyzed by a palladium complex. libretexts.org To utilize this compound in a Suzuki-Miyaura reaction, it would typically first be halogenated, for example, by bromination, to create a suitable electrophilic partner. This resulting halo-derivative could then be coupled with a variety of aryl or vinyl boronic acids or esters to generate biaryl or styrenyl derivatives. The synthesis of biaryl amide derivatives has been demonstrated starting from substituted aminobenzoic acids, showcasing the feasibility of such transformations. nih.gov A recent development has even shown the possibility of an "aminative Suzuki-Miyaura coupling," where a nitrene insertion process leads to the formation of diaryl amines from the same class of starting materials typically used for biaryl synthesis. snnu.edu.cnnih.govacs.org

A general scheme for a potential Suzuki-Miyaura reaction involving a derivative of this compound is presented below:

Table 1: Representative Catalysts and Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O80-100
Pd(PPh₃)₄-Na₂CO₃DME/H₂O90
PdCl₂(dppf)dppfCs₂CO₃Dioxane100

This table represents typical conditions for Suzuki-Miyaura reactions and is illustrative for potential transformations of this compound derivatives.

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be required. The reaction with various alkenes would lead to the formation of cinnamic acid derivatives, which are valuable intermediates in organic synthesis. The choice of catalyst, base, and solvent is crucial for the success of the Heck reaction, with various phosphine (B1218219) ligands being employed to stabilize the palladium catalyst and modulate its reactivity. organic-chemistry.orgyoutube.com The amino-Heck reaction is a variation that results in the formation of a nitrogen-carbon bond. wikipedia.org

A potential Heck reaction involving a derivative of this compound can be envisioned as follows:

Table 2: Common Palladium Catalysts and Reaction Conditions for the Heck Reaction

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF100
PdCl₂(PPh₃)₂PPh₃K₂CO₃Acetonitrile80-100
Herrmann's catalyst-NaOAcNMP120-140

This table illustrates typical conditions for Heck reactions and is intended to be representative for potential applications with derivatives of this compound.

Supramolecular Chemistry and Non-Covalent Interactions of this compound Derivatives

The derivatives of this compound are well-suited for participating in a rich variety of non-covalent interactions, leading to the formation of ordered supramolecular assemblies. The presence of hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the carboxylic acid oxygen and the amino nitrogen), along with the aromatic ring capable of π-π stacking, dictates the solid-state architecture of these compounds. nih.gov

Hydrogen Bonding:

Hydrogen bonding is a predominant force in determining the crystal packing of aminobenzoic acids and their derivatives. nih.govnih.gov The carboxylic acid groups can form strong O-H···O hydrogen bonds, often leading to the formation of cyclic dimers. The amino group can act as a hydrogen bond donor, forming N-H···O or N-H···N interactions. These interactions can link the molecules into one-dimensional chains, two-dimensional sheets, or three-dimensional networks.

A study on the crystal structure of isopropyl 4-aminobenzoate, a close derivative, reveals the presence of N—H···O and N—H···N hydrogen bonds that generate double chains propagating in the crystal lattice. nih.gov This highlights the importance of these interactions in directing the supramolecular assembly.

Table 3: Hydrogen Bonding Parameters in Isopropyl 4-aminobenzoate

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)∠(DHA) (°)
N1–H1A···O2ⁱ0.862.263.098(3)163
N1–H1B···N1ⁱⁱ0.862.413.208(4)154
N2–H2A···O1ⁱⁱⁱ0.862.223.061(3)165
N2–H2B···N2ⁱᵛ0.862.453.238(4)152

Data extracted from the crystallographic study of isopropyl 4-aminobenzoate. nih.gov Symmetry codes: (i) x, -1+y, z; (ii) 1-x, 1-y, 1-z; (iii) x, 1+y, z; (iv) 2-x, -y, 1-z.

π-π Stacking and Other Interactions:

Furthermore, other weak interactions, such as C-H···O and C-H···π interactions, can also be present, further stabilizing the crystal lattice. The interplay of these various non-covalent forces results in the specific three-dimensional arrangement of the molecules in the solid state. The study of these interactions is crucial for crystal engineering and the design of materials with desired properties.

Advanced Spectroscopic and Structural Characterization Techniques for 4 Amino 3 Isopropylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignments and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Amino-3-isopropylbenzoic acid in solution. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.

In ¹H NMR spectroscopy, the aromatic protons exhibit distinct chemical shifts and coupling patterns that confirm the substitution pattern on the benzene (B151609) ring. The protons of the isopropyl group and the amino group also show characteristic resonances. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, respectively, solidifying the structural assignment.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons of the aromatic ring and the carboxylic acid group. For instance, the isopropyl group's carbons typically show a characteristic chemical shift around 27.8 ppm. The chemical shifts are sensitive to the electronic effects of the amino and carboxylic acid groups.

Advanced NMR experiments can also probe the dynamic processes of this compound, such as the rate of proton exchange of the amino and carboxylic acid groups with the solvent. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, which helps in determining the preferred conformation of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)~12.0 (broad s)~168
Aromatic CH (position 2)~7.6 (d)~131
Aromatic C (position 3)-~130
Aromatic C (position 4)-~150
Aromatic CH (position 5)~6.7 (dd)~115
Aromatic CH (position 6)~6.6 (d)~117
Amino (NH₂)~5.5 (broad s)-
Isopropyl CH~3.3 (septet)~28
Isopropyl CH₃~1.2 (d)~23

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups present in this compound and the nature of intermolecular interactions.

FT-IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of the various functional groups. Key vibrational bands include:

O-H stretch of the carboxylic acid, which typically appears as a very broad band in the region of 3300-2500 cm⁻¹.

N-H stretches of the primary amino group, which are observed as two sharp bands around 3400-3300 cm⁻¹.

C=O stretch of the carboxylic acid, a strong, sharp band usually found near 1700-1680 cm⁻¹.

C-N stretch of the aromatic amine, typically in the 1340-1250 cm⁻¹ region.

C-H stretches of the aromatic ring and the isopropyl group are observed around 3100-3000 cm⁻¹ and 2970-2870 cm⁻¹, respectively.

Raman spectroscopy provides complementary information, especially for the non-polar bonds and the aromatic ring vibrations. The symmetric breathing mode of the benzene ring is often a strong and characteristic band in the Raman spectrum. The C-C skeletal vibrations of the isopropyl group are also readily observed.

The positions and shapes of these vibrational bands can be influenced by intermolecular hydrogen bonding, which is expected to be significant in the solid state due to the presence of both amino and carboxylic acid groups.

Computational and Theoretical Studies on 4 Amino 3 Isopropylbenzoic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For 4-Amino-3-isopropylbenzoic acid, DFT calculations can provide valuable information about its geometry, electronic distribution, and spectroscopic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various molecular descriptors.

Detailed research findings from DFT studies on substituted benzoic acids demonstrate the utility of this approach. For instance, theoretical studies on the gas phase acidity of substituted benzoic acids have shown a good correlation between calculated ΔacidG° values and experimental data. mdpi.com These studies often employ functionals like B3LYP with basis sets such as 6-31G(d,p) to obtain accurate predictions of molecular properties. nih.gov The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in understanding the molecule's reactivity, as they indicate the regions susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

While specific DFT data for this compound is not extensively published, we can infer its probable electronic characteristics based on studies of similar molecules. The amino group (-NH2) and the isopropyl group are electron-donating, which would influence the electron density distribution on the benzene (B151609) ring and the acidity of the carboxylic acid group. Computational predictions suggest a pKa of approximately 4.5 for the carboxylic acid and 2.5 for the amino group.

Table 1: Predicted Physicochemical and Electronic Properties of Benzoic Acid Derivatives

Property4-Amino-3-hydroxybenzoic acid4-Amino-3-methylbenzoic acid4-Amino-2-chlorobenzoic acid
Molecular Formula C7H7NO3C8H9NO2C7H6ClNO2
Molecular Weight ( g/mol ) 153.14151.16171.58
XLogP3 0.8--
Hydrogen Bond Donor Count 322
Hydrogen Bond Acceptor Count 333
Data sourced from PubChem and NIST WebBook. nih.govnist.govnist.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational preferences and how it interacts with its environment, such as solvent molecules or biological macromolecules. The goal of conformational analysis is to identify the stable, low-energy structures of a molecule, which is crucial for understanding its biological activity. psu.edu

MD simulations of substituted benzoic acids in various solvents have been used to investigate self-association and the formation of dimers through hydrogen bonding. ucl.ac.ukacs.org These simulations often utilize force fields like the General Amber Force Field (GAFF) to model the inter- and intramolecular forces. ucl.ac.uk The trajectories generated from MD simulations can be analyzed to understand the predominant intermolecular interaction motifs, such as hydrogen bonding and π-π stacking. acs.org

In the context of this compound, MD simulations could be employed to:

Determine the preferred orientation of the carboxylic acid and isopropyl groups.

Analyze the hydrogen bonding patterns between molecules of this compound in a condensed phase.

Simulate its interaction with a solvent environment to understand its solubility characteristics.

Study its binding dynamics within the active site of a target protein.

The insights gained from such simulations are valuable for predicting the compound's behavior in solution and its potential to interact with biological targets.

Prediction of Reactivity and Reaction Mechanisms through In Silico Modeling

In silico modeling provides a means to predict the chemical reactivity of a molecule and to explore potential reaction mechanisms without the need for extensive laboratory experiments. For this compound, computational methods can identify the most reactive sites within the molecule and predict the outcomes of various chemical transformations.

One approach to predicting reactivity is through the analysis of frontier molecular orbitals (HOMO and LUMO) and the calculation of Fukui functions, which indicate the propensity of each atom in the molecule to accept or donate electrons. mdpi.com For substituted benzoic acids, DFT calculations have been used to understand the effect of substituents on the acidity and reactivity of the carboxylic acid group. mdpi.com

Furthermore, in silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. rsc.org For instance, studies on related aminobenzothiazole derivatives have utilized in silico methods to predict properties like gastrointestinal absorption and the ability to cross the blood-brain barrier. mdpi.com These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.

For this compound, in silico modeling could be used to predict its susceptibility to metabolic reactions, such as oxidation or conjugation, and to identify potential reactive metabolites.

Structure-Activity Relationship (SAR) Studies based on Computational Methods for Biological Targets

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in establishing these relationships. QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. chitkara.edu.in

QSAR studies on various benzoic acid derivatives have been successfully conducted to develop models for their antimicrobial and enzyme inhibitory activities. nih.govchitkara.edu.innih.govthieme-connect.combenthamdirect.com These studies typically involve calculating a range of molecular descriptors, such as:

Topological descriptors: (e.g., molecular connectivity indices, Balaban topological index) nih.gov

Electronic descriptors: (e.g., total energy, HOMO and LUMO energies) chitkara.edu.in

Physicochemical descriptors: (e.g., hydrophobicity (logP), molar refractivity) nih.gov

The developed QSAR models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. For example, a QSAR study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III revealed that inhibitory activity increases with hydrophobicity and aromaticity. nih.gov

A hypothetical QSAR study on a series of analogs of this compound could be designed to explore the impact of different substituents on a specific biological activity, thereby guiding the optimization of this chemical scaffold.

Cheminformatics and Data Mining for this compound Related Chemical Space

Cheminformatics and data mining are essential tools for navigating the vast chemical space and identifying compounds with desired properties. For this compound, these approaches can be used to find structurally similar compounds, explore their known biological activities, and identify potential applications.

Chemical databases such as PubChem and commercial vendor databases are primary resources for retrieving information about specific compounds, including their physicochemical properties, synonyms, and links to relevant literature. echemi.comnih.gov Para-aminobenzoic acid (PABA) and its derivatives are recognized as important building blocks in medicinal chemistry, and a wealth of information on these compounds exists in the scientific literature and chemical databases. nih.govresearchgate.netnih.gov

A cheminformatics approach to studying this compound could involve:

Similarity searching: Using the structure of this compound as a query to search large chemical databases for structurally related compounds.

Substructure searching: Identifying all compounds in a database that contain the 4-amino-3-alkylbenzoic acid scaffold.

Data mining: Analyzing the retrieved data to identify trends in biological activity, toxicity, or other properties across a series of related compounds.

These analyses can help to build a comprehensive profile of the chemical space around this compound and to formulate hypotheses about its potential biological targets and therapeutic applications.

Exploration of Advanced Chemical and Material Science Applications of 4 Amino 3 Isopropylbenzoic Acid

4-Amino-3-isopropylbenzoic acid as a Monomer in Polymer Chemistry and Functional Coatings

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, makes it a suitable candidate for use as a monomer in polymerization reactions. These functional groups can react to form amide bonds, leading to the creation of polyamides. The principles of poly(amino acid) (PAA) synthesis, typically achieved through the ring-opening polymerization of amino acid N-carboxyanhydrides (NCAs), highlight the potential for amino acid-based compounds to form complex polymer architectures, including block and random copolymers. sigmaaldrich.com This living polymerization technique allows for precise control over the molecular weight and polydispersity of the resulting polymers. sigmaaldrich.com

Furthermore, amino acid-derived vinyl monomers have been successfully synthesized and polymerized to form hydrogels with potential applications in drug delivery and biotechnology. nih.gov For instance, vinyl polymers derived from amino acids can exhibit thermoresponsive behavior in water, a critical property for the development of smart functional materials. rsc.org Research on other benzoic acid derivatives, such as the synthesis of polystyrene-block-poly(vinylbenzoic acid) via reversible addition-fragmentation chain transfer (RAFT) polymerization, further demonstrates the utility of this class of compounds in creating functional block copolymers. researchgate.net While direct polymerization of this compound is not extensively documented, its structural similarity to these monomers suggests its potential for creating novel polymers and functional coatings with tailored properties, influenced by the hydrophobicity of the isopropyl group.

Role of this compound in the Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The selection of the organic linker is crucial in determining the structure and properties of the resulting framework. Benzoic acid derivatives are frequently employed as linkers due to the ability of their carboxylate groups to coordinate with metal centers.

Development of Sensors and Probes Utilizing this compound Derivatives

The development of chemical sensors and fluorescent probes is a significant area of research, with applications ranging from environmental monitoring to medical diagnostics. Fluorescent amino acids, both natural and synthetic, are valuable tools in this field. They can be incorporated into peptides and proteins to act as intrinsic probes for studying structure, dynamics, and interactions. nih.gov

Derivatives of this compound hold potential for the design of novel sensors and probes. The aromatic ring system forms a basic fluorophore, and its photophysical properties can be modulated by derivatizing the amino and carboxylic acid groups. For instance, probes based on a 3-hydroxyflavone (B191502) (3HF) scaffold exhibit excited-state intramolecular proton transfer (ESIPT), resulting in dual-band emission that is sensitive to the local environment. nih.gov This principle could be adapted to derivatives of this compound. Furthermore, a patent describes a fluorescent probe for detecting the enzyme dipeptidyl peptidase IV, indicating the utility of amino acid-like structures in creating targeted diagnostic tools. google.com By strategically modifying the this compound scaffold, it is conceivable to develop new chemosensors where binding to a specific analyte (e.g., a metal ion or a biomolecule) would induce a detectable change in its fluorescence signal.

Pre-clinical In Vitro Biological Activity and Mechanistic Studies of this compound Derivatives

Derivatives of amino acids are a rich source of biologically active compounds. nih.gov The core structure of this compound presents opportunities for derivatization to explore a range of pre-clinical in vitro biological activities. The amino group can form hydrogen bonds with biological targets, while the isopropyl group can influence hydrophobicity and membrane permeability, both of which are key factors in biological activity.

Molecular Target Identification and Ligand Design Principles (e.g., enzyme inhibition mechanisms, receptor binding)

A primary strategy in drug discovery is the design of molecules that can selectively inhibit the activity of specific enzymes. In vitro studies have shown that derivatives of amino acids can be potent enzyme inhibitors. For example, certain non-proteinogenic amino acid derivatives have demonstrated significant inhibitory effects against human carbonic anhydrase isoenzymes (hCA-I and hCA-II) and acetylcholinesterase (AChE), which are important targets for various diseases. nih.gov

The structural features of this compound make its derivatives promising candidates for enzyme inhibition. The related compound, 4-isopropylbenzoic acid (cuminic acid), has been identified as a reversible and uncompetitive inhibitor of mushroom tyrosinase. glpbio.com Another study on bis(indol-3-yl) methane (B114726) derivatives revealed potent in vitro inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov These findings provide a basis for designing inhibitors from this compound. The design principles would involve modifying the core structure to optimize interactions with the active site of a target enzyme, leveraging the isopropyl group for hydrophobic interactions and the amino and carboxyl groups for hydrogen bonding or salt bridge formation.

scienceEnzyme TargetbiotechInhibitor Class (Example)functionsInhibition Data (IC50)help_outlineInhibition Mechanism
Carbonic Anhydrase I & IINon-proteinogenic amino acid derivativesIC50 values of 0.836 µM (hCA-I) and 0.661 µM (hCA-II) for the most potent compound. nih.govNot specified. nih.gov
Acetylcholinesterase (AChE)Non-proteinogenic amino acid derivativesIC50 of 100 µM for the most potent compound. nih.govNot specified. nih.gov
α-GlucosidaseBis(indol-3-yl) methane derivativesIC50 values ranging from 7.54 µM to 150.48 µM. nih.govNot specified. nih.gov
Mushroom Tyrosinase4-Isopropylbenzoic acidNot specified.Reversible and uncompetitive. glpbio.com

Mechanistic Investigations of Biological Interactions at the Molecular Level (e.g., cell-free assays, protein-ligand binding)

Understanding how a potential drug molecule interacts with its target at the molecular level is fundamental to mechanistic studies. Cell-free assays are crucial for this purpose as they allow for the direct study of protein-ligand interactions without the complexity of a cellular environment. The evaluation of enzyme inhibition, as discussed above, is a primary example of a cell-free assay. nih.govnih.gov

Molecular modeling and docking studies are often used to complement experimental data, providing insights into the binding modes of inhibitors. nih.gov For this compound derivatives, the mechanism of action is proposed to involve its key structural features. The amino group can act as a hydrogen bond donor, while the carboxylate can act as a hydrogen bond acceptor or form salt bridges. The isopropyl group, being hydrophobic, can engage in van der Waals interactions with nonpolar pockets in a protein's binding site, potentially enhancing binding affinity and selectivity.

Applications of this compound in Agrochemical and Fine Chemical Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules in the agrochemical and fine chemical industries. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.

In fine chemical synthesis, related aminobenzoic acid esters are important intermediates. For example, a synthetic route for ethyl 4-amino-3-methylbenzoate has been detailed, illustrating a general method for the ortho-alkylation of anilines. orgsyn.org Another process describes the preparation of methyl N-butyryl-4-amino-3-methylbenzoate, a key intermediate in the synthesis of a potent angiotensin II antagonist, highlighting the role of such compounds in the pharmaceutical industry. google.com The synthesis of azo dyes, which are important colorants in the textile industry, also utilizes aminobenzoic acid derivatives like 4-amino-3-nitrobenzoic acid as coupling components. nbinno.com

Environmental Applications: Adsorption and Remediation Technologies Based on Benzoic Acid Derivatives

Benzoic acid and its derivatives are present in industrial wastewater from sources such as coal refining and paper production, posing potential risks to the environment and human health. researchgate.netmdpi.com Adsorption has been identified as an efficient process for the removal of benzoic acid from water. researchgate.net The effectiveness of this process is influenced by factors such as pH, adsorbent dose, and contact time. ceon.rs

Various materials have been investigated for their capacity to adsorb benzoic acid. Modified bentonites, for instance, have shown promise. Studies have demonstrated that while Na-Bent and Al(OH)-Bent have low adsorption capabilities for benzoic acid, modification with octadecyl trimethyl ammonium (B1175870) chloride (OTMAC) significantly enhances their performance. researchgate.net The optimal conditions for benzoic acid adsorption on OTMAC-Bent and Al(OH)-OTMAC-Bent were found to be a pH of 3.5, an adsorbent dose of 0.04 g/mL, and a contact time of 90 minutes, achieving an adsorption efficiency of over 85%. researchgate.net The adsorption process in this case is spontaneous and endothermic, fitting well with the Langmuir and Temkin adsorption models. researchgate.net

Activated charcoal is another effective adsorbent for benzoic acid removal. ceon.rsresearchgate.net Optimal conditions for its use in a batch system were a pH of 3, a contact time of 60 minutes, a temperature of 273.65 K, and an adsorbent dose of 10 g L-1. ceon.rsresearchgate.net In a column system, the highest rate of benzoic acid removal occurred within the first 20 minutes. ceon.rsresearchgate.net

Carbon nanotubes (CNTs) have also been explored for benzoic acid adsorption. mdpi.com Pre-treatment of CNTs, such as oxidation, can significantly improve their adsorption capacity due to the formation of carboxyl groups on their surface. mdpi.com The adsorption of benzoic acid onto untreated and oxidized CNTs generally follows first-order kinetics. mdpi.com

While direct studies on the adsorption of this compound are not prevalent, the research on benzoic acid and its derivatives provides a strong foundation for its potential in environmental remediation. The presence of both an amino and an isopropyl group on the benzoic acid backbone would likely influence its adsorption characteristics, a subject ripe for further investigation.

Table 1: Adsorption Parameters for Benzoic Acid on Various Adsorbents

AdsorbentOptimal pHOptimal Contact TimeAdsorption ModelKey Findings
OTMAC-Modified Bentonite3.5 researchgate.net90 min researchgate.netLangmuir, Temkin researchgate.netHigh adsorption efficiency (>85%) researchgate.net
Activated Charcoal3 ceon.rsresearchgate.net60 min ceon.rsresearchgate.netNot specifiedSimple, economical, and fast removal ceon.rs
Carbon Nanotubes (Oxidized)Not specified~10 min for 50% reduction mdpi.comFirst-order kinetics mdpi.comOxidation enhances adsorption capacity mdpi.com

Biosynthetic Pathways and Microbial Engineering for 4-Isopropylbenzoic acid Production

The microbial production of organic acids is a rapidly advancing field, offering a sustainable alternative to chemical synthesis. nih.govmdpi.com While specific microbial engineering for the production of this compound is not yet a focus, significant strides have been made in the biosynthesis of its parent compound, 4-isopropylbenzoic acid (also known as cumic acid), and other related aromatic acids.

4-Isopropylbenzoic acid is a naturally occurring compound found in organisms such as Cuminum cyminum and Bridelia retusa. nih.govmedchemexpress.com Its chemical synthesis often starts from isopropyl benzene (B151609) or cymene. google.com However, there is growing interest in bio-based production routes.

Microbial synthesis of aromatic acids like benzoic acid and 4-hydroxybenzoic acid has been successfully demonstrated in engineered microorganisms like Escherichia coli. nih.gov These processes often utilize renewable feedstocks such as L-phenylalanine and L-tyrosine. nih.gov For instance, a whole-cell biocatalysis system has been developed to produce 128 ± 1 mM of 4-hydroxybenzoic acid from 150 mM of L-tyrosine with over 85% conversion. nih.gov The same enzymatic cascade can be used to synthesize benzoic acid from L-phenylalanine with approximately 90% conversion. nih.gov

The key to efficient microbial production lies in engineering robust microbial strains that can tolerate the stresses of fermentation, such as low pH and high concentrations of the produced organic acid. nih.gov Strategies to enhance microbial robustness include:

Transcriptome Analysis-Guided Engineering: This involves identifying genes that are up- or down-regulated under stress conditions and then modifying their expression to improve tolerance. nih.gov

Transcription Machinery Engineering: Altering the machinery that controls gene expression to create more resilient strains. nih.gov

Adaptive Laboratory Evolution (ALE): Subjecting microbial populations to prolonged periods of stress to select for more tolerant mutants. nih.gov

These strategies have been successfully applied to improve the production of various organic acids. mdpi.comnih.gov A plausible biosynthetic pathway for 4-isopropylbenzoic acid could be engineered by leveraging the existing knowledge of aromatic amino acid metabolism and introducing specific enzymes to convert a common intermediate into the target molecule. Given that p-cymene (B1678584) is a precursor to 4-isopropylbenzoic acid, pathways involving the modification of this monoterpene could also be explored. chemicalbook.com

The development of a microbial host for producing 4-isopropylbenzoic acid would be a significant step towards the sustainable synthesis of this compound and other derivatives.

Table 2: Examples of Microbial Production of Aromatic Acids

ProductPrecursorHost OrganismKey Engineering Strategy
4-Hydroxybenzoic AcidL-TyrosineEscherichia coli nih.govCoenzyme-A free multi-enzyme cascade nih.gov
Benzoic AcidL-PhenylalanineEscherichia coli nih.govCoenzyme-A free multi-enzyme cascade nih.gov

Future Research Directions and Interdisciplinary Perspectives

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of 4-Amino-3-isopropylbenzoic acid Derivatives

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery and materials science. nih.gov These computational tools are adept at navigating the vast chemical space to predict molecular properties and guide the synthesis of novel compounds with desired characteristics. For this compound, AI and ML can be instrumental in designing derivatives with enhanced biological activity or specific physicochemical properties.

Machine learning models, trained on large datasets of small molecules, can predict a wide range of properties, including binding affinities, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. arxiv.org For instance, a model like AISMPred, which is designed to classify anti-inflammatory small molecules, could be adapted to screen virtual libraries of this compound derivatives for potential anti-inflammatory candidates. mdpi.com Such models utilize molecular descriptors to build robust predictive frameworks, accelerating the identification of promising lead compounds. nih.govmdpi.com

Furthermore, generative AI models can propose entirely new molecular structures based on the this compound scaffold, optimized for specific targets. These models can learn the complex relationships between chemical structure and biological function to design derivatives with a higher probability of success. nih.gov This in silico approach significantly reduces the time and cost associated with traditional trial-and-error synthesis and screening. The ability of ML to predict the interaction between small molecules and surfaces also opens avenues for designing derivatives with specific binding properties for applications in materials science and nanotechnology. researchgate.net

High-Throughput Synthesis and Screening Methodologies for Novel this compound Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against biological targets. nih.gov The application of HTS to this compound and its derivatives would dramatically accelerate the discovery of new bioactive molecules. nih.govpharmtech.com This process involves miniaturized and automated assays to efficiently screen for desired activities, such as antimicrobial or cytotoxic effects. pharmtech.com

The development of HTS is increasingly reliant on technological advancements in automation, miniaturization, and data analysis. technologynetworks.com Automated liquid-handling robots can precisely and rapidly prepare assay plates, while microfluidics and nanodispensing technologies allow for screening in minuscule volumes, conserving both compounds and reagents. pharmtech.com These methodologies can be applied to both target-based and phenotypic screening campaigns for this compound derivatives. accscience.com

Innovations in detection methods, such as fluorescence-based assays and surface plasmon resonance, provide highly sensitive and real-time data on compound activity. nih.gov When combined with combinatorial chemistry approaches for the synthesis of large, diverse libraries of this compound analogs, HTS creates a powerful engine for lead discovery. The integration of AI with HTS further enhances this process by prioritizing compounds for screening and analyzing the vast datasets generated. hilarispublisher.com

Advancements in Catalyst Development for Specific Transformations of this compound

The chemical reactivity of this compound is largely defined by its functional groups: the carboxylic acid, the amino group, and the substituted aromatic ring. Developing advanced catalysts for the specific and selective transformation of this molecule is a key area for future research. Of particular interest is the catalytic C–H functionalization, a powerful strategy for streamlining the synthesis of complex molecules. nih.gov

While the direct functionalization of benzoic acids can be challenging, recent breakthroughs in transition-metal catalysis have enabled the selective modification of C-H bonds at various positions on the aromatic ring. cas.cnresearchgate.net For instance, palladium(II) catalysts have been developed for the meta-C–H olefination and acetoxylation of benzoic acid derivatives. cas.cn Similarly, iridium-catalyzed C–H ortho-amination has been demonstrated as a robust method for the late-stage functionalization of complex benzoic acids. nih.gov

Future research will likely focus on developing catalysts that can selectively functionalize the C-H bonds of the isopropyl group or the aromatic ring of this compound, providing access to a wider range of derivatives. The use of environmentally benign oxidants, such as molecular oxygen, in these catalytic systems is also a significant area of development. cas.cn Furthermore, the design of reusable and efficient catalysts, potentially based on nanoparticle technology, will be crucial for sustainable and large-scale synthesis.

Exploration of this compound in Novel Chemical Systems and Nanotechnology

The unique structural features of this compound make it an intriguing building block for novel chemical systems and nanomaterials. The presence of both a carboxylic acid and an amino group allows for its participation in hydrogen bonding and the formation of self-assembled structures.

One promising area of exploration is the use of this compound and its derivatives as ligands for the synthesis of metal-organic frameworks (MOFs). The specific substitution pattern on the benzoic acid ring could lead to MOFs with unique pore structures and functionalities, suitable for applications in gas storage, separation, and catalysis.

In the realm of nanotechnology, benzoic acid derivatives are being investigated for their potential as inhibitors in atomic layer deposition (ALD), a technique used for creating ultra-thin films. researchgate.net The coordination chemistry of the carboxylate group plays a crucial role in this application. researchgate.net Furthermore, functionalized magnetic nanoparticles incorporating urea-benzoic acid ligands have been synthesized and used as catalysts in organic reactions. nih.govrsc.org This suggests that this compound could be tethered to nanoparticles to create novel functional materials with applications in catalysis or drug delivery. The ability of the amino and carboxylic acid groups to interact with biological molecules also opens up possibilities for its use in the development of biosensors and other bio-nanotechnological devices.

Q & A

Synthetic Methodology

Basic: Q. What are the standard synthetic routes for 4-Amino-3-isopropylbenzoic acid? A common method involves hydrolysis of 4-cyano-2-isopropylaniline hydrochloride under reflux with aqueous potassium hydroxide (KOH) and 1,2-dimethoxyethane, followed by acidification with HCl to precipitate the product. Purification includes dichloromethane extraction and drying over MgSO₄, yielding ~75% purity (97% after refinement). Key steps: reflux duration (3 days), pH adjustment to 1, and solvent selection for optimal crystallization .

Advanced: Q. How can reaction parameters be optimized to improve yield and purity? Variables include:

  • Temperature : Prolonged reflux (≥72 hours) ensures complete hydrolysis of the nitrile group.
  • Solvent system : A 1,2-dimethoxyethane/water mixture enhances solubility of intermediates.
  • Acidification rate : Gradual HCl addition minimizes byproduct formation.
  • Purification : Column chromatography (e.g., silica gel, CH₂Cl₂/MeOH) resolves impurities, as validated by RP-HPLC (retention time: 3.33 min) and NMR (δ = 1.30 ppm for isopropyl CH₃) .

Characterization and Purity Assessment

Basic: Q. What techniques are used to determine purity and structural identity?

  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>97%) and detects impurities.
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., isopropyl δ = 27.8 ppm in ¹³C).
  • Melting point : 211–215°C (lit. range) via DSC .

Advanced: Q. How can overlapping HPLC peaks be resolved for quantitative analysis?

  • Mobile phase optimization : Adjust acetonitrile:water ratio (e.g., 70:30 to 60:40) to improve separation.
  • Column temperature : Elevate to 40°C to reduce retention time variability.
  • Tandem MS : Confirm molecular ions (e.g., m/z 221.0 [M+H+CH₃CN]⁺) to distinguish co-eluting species .

Physicochemical Properties

Basic: Q. What are the key physicochemical properties of this compound?

  • Melting point : 211–215°C (experimental), consistent with aromatic carboxylic acids.
  • Solubility : Limited in water but soluble in polar aprotic solvents (e.g., DMSO, DMF).
  • pKa : Predicted ~4.5 (carboxylic acid) and ~2.5 (amino group) via computational modeling .

Advanced: Q. How can computational methods predict solubility and stability?

  • DFT calculations : Optimize geometry (e.g., Gaussian 09, B3LYP/6-31G*) to estimate dipole moments and solvation energy.
  • Molecular dynamics : Simulate solvent interactions (e.g., water/DMSO) to assess aggregation tendencies .

Biological Activity Evaluation

Basic: Q. What assays are used for preliminary screening of biological activity?

  • Enzyme inhibition : Test against tyrosine kinases or carboxylases using fluorometric assays (IC₅₀ determination).
  • Microbial growth assays : Assess bacteriostatic effects (e.g., Bacillus subtilis MIC) in nutrient broth .

Advanced: Q. How can structure-activity relationships (SAR) guide target identification?

  • Mutagenesis studies : Compare activity of this compound with analogs (e.g., 4-Amino-2-hydroxybenzoic acid) to identify critical substituents.
  • Docking simulations : Map binding poses to active sites (e.g., neuraminidase) using AutoDock Vina .

Analytical Quantification in Complex Matrices

Basic: Q. How is this compound quantified in biological samples?

  • Calibration curves : Prepare standards in PBS or plasma (0.1–100 µM) and analyze via LC-MS/MS (LOQ: 10 nM).
  • Internal standards : Use deuterated analogs (e.g., D₃-4-Amino-3-isopropylbenzoic acid) to correct for matrix effects .

Advanced: Q. How to address ion suppression in LC-MS/MS quantification?

  • Solid-phase extraction (SPE) : Cleanup samples with C18 cartridges.
  • Mobile phase modifiers : Add 0.1% formic acid to enhance ionization efficiency .

Mechanistic Studies

Advanced: Q. What strategies elucidate the mechanism of enzyme inhibition?

  • Kinetic assays : Measure Kₘ and Vₘₐₓ under varying substrate concentrations (Lineweaver-Burk plots).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .

Safety and Handling

Basic: Q. What precautions are required for safe handling?

  • PPE : Gloves, lab coat, and goggles to prevent contact (skin/eye irritation reported in analogs).
  • Ventilation : Use fume hoods during synthesis due to HCl fumes .

Advanced: Q. How can in silico models predict toxicity?

  • ADMET predictors : Use SwissADME or ProTox-II to estimate hepatotoxicity (e.g., CYP450 inhibition) and mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.